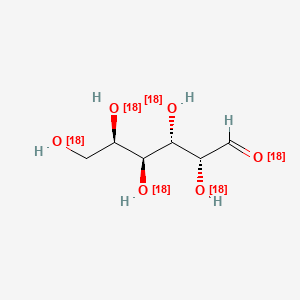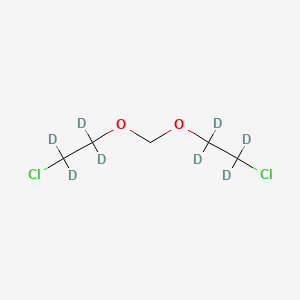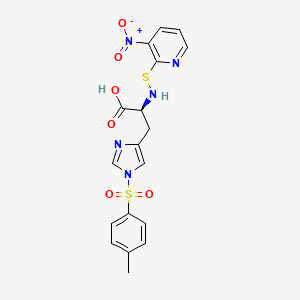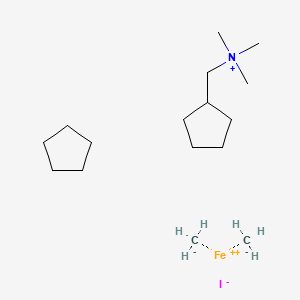
PARP7-probe-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PARP7-probe-1 is a chemiluminescent labeled probe specifically designed to bind to the active site of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). This compound is used primarily in scientific research to study the function and inhibition of PARP7, which is involved in cellular stress responses and immunomodulation in cancer .
Preparation Methods
The synthesis of PARP7-probe-1 involves a series of chemical reactions to achieve the desired structure. The synthetic route typically includes the following steps:
Molecular Docking and Design: Using molecular dynamics simulations and AlphaFold-based human PARP7 structures to design the compound.
Chemical Synthesis: Employing a “rigid constraint” strategy and scaffold hopping to create a series of derivatives with novel scaffolds.
Purification and Characterization: The synthesized compounds are purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
PARP7-probe-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the probe’s functional groups to enhance its binding affinity and selectivity.
Substitution Reactions: Common reagents used in these reactions include halogenating agents and nucleophiles to introduce or replace functional groups on the probe.
Major Products: The primary products formed from these reactions are derivatives of this compound with improved pharmacokinetic properties and binding efficiency.
Scientific Research Applications
PARP7-probe-1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of PARP7 inhibitors.
Biology: Helps in understanding the role of PARP7 in cellular stress responses and immune modulation.
Industry: Utilized in the development of new pharmaceuticals targeting PARP7 for cancer treatment.
Mechanism of Action
PARP7-probe-1 exerts its effects by binding to the active site of PARP7, inhibiting its enzymatic activity. This inhibition restores type I interferon signaling responses in tumor cells, leading to direct inhibition of cell proliferation and activation of the immune system . The molecular targets involved include nucleic acid sensors and pathways related to immune signaling .
Comparison with Similar Compounds
PARP7-probe-1 is unique compared to other PARP inhibitors due to its selectivity for PARP7. Similar compounds include:
Properties
Molecular Formula |
C36H49F3N8O5S |
|---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[[2-[4-[[2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]-1,3-dihydroisoindol-5-yl]oxy]piperidin-1-yl]acetyl]amino]hexyl]pentanamide |
InChI |
InChI=1S/C36H49F3N8O5S/c37-36(38,39)32-28(18-42-45-34(32)50)47-19-23-9-10-26(17-24(23)20-47)52-25-11-15-46(16-12-25)21-31(49)41-14-6-2-1-5-13-40-30(48)8-4-3-7-29-33-27(22-53-29)43-35(51)44-33/h9-10,17-18,25,27,29,33H,1-8,11-16,19-22H2,(H,40,48)(H,41,49)(H,45,50)(H2,43,44,51)/t27-,29-,33-/m0/s1 |
InChI Key |
JBOIALWTEFWUEK-GSZYCOFVSA-N |
Isomeric SMILES |
C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Canonical SMILES |
C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)


![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)




![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)




![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
